Lawrencium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lawrencium atom is an actinoid atom and a d-block element atom.

A radioactive actinide discovered in 1961. It has the atomic symbol Lr, and atomic number 103. There are twelve isotopes with mass numbers 252�??262 and 266.

Wissenschaftliche Forschungsanwendungen

Understanding the Periodic Table

Lawrencium's properties have reopened debates about the groupings in the periodic table. In 2015, researchers measured its first ionization energy, leading to discussions about its placement and that of other elements in group 3. This study contributes to the understanding of the periodic table's structure (Labarca & González, 2019).

Chemical Properties of Lawrencium

In a study on lawrencium's chemistry, there was no evidence of oxidation states lower than 3+ in aqueous solutions. This finding is significant in understanding the chemical behavior of lawrencium and its reactions (Scherer et al., 1988).

Discovery and Production

The discovery of lawrencium (Lw) was marked by its production through the bombardment of californium with boron ions. Its identification added a new element to the periodic table, enhancing our understanding of atomic structures (Ghiorso et al., 1961).

Atomic Properties and Theoretical Models

Lawrencium's atomic properties validate theoretical models of heavy elements. Its ionization potential was measured, confirming predictions and illustrating its role in bridging knowledge gaps about superheavy elements (Türler, 2015).

Encapsulation in Fullerenes

A study explored encapsulating lawrencium in C60 fullerenes, comparing its properties with lithium. This research sheds light on the electronic properties of lawrencium and its potential applications in materials science (Srivastava et al., 2016).

Bonding and Molecular Structure

Research on Lawrencium and Nobelium dihydrides (LrH2 and NoH2) revealed unusual nonactinide properties. These findings highlight the unique chemical behavior of late actinides, crucial for understanding their bonding and molecular structures (Balasubramanian, 2002).

Cancer Treatment Applications

Lawrencium nanoparticles exhibit thermoplasmonic characteristics, useful in optothermal human cancer cell treatment. Studies on their interaction with synchrotron radiation show potential in medical applications (Heidari et al., 2019).

Eigenschaften

CAS-Nummer |

22537-19-5 |

|---|---|

Produktname |

Lawrencium |

Molekularformel |

L |

Molekulargewicht |

262.11 g/mol |

IUPAC-Name |

lawrencium |

InChI |

InChI=1S/Lr |

InChI-Schlüssel |

CNQCVBJFEGMYDW-UHFFFAOYSA-N |

SMILES |

[Lr] |

Kanonische SMILES |

[Lr] |

Andere CAS-Nummern |

22537-19-5 |

Synonyme |

Lawrencium |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

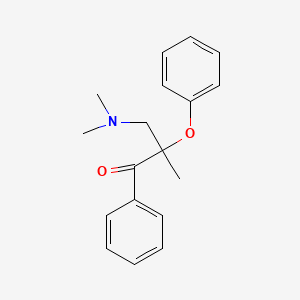

![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)